molecular formula C16H26N2O2 B13889972 tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate

Katalognummer: B13889972
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: UZZQCXDREGGHHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl carbamate group attached to a phenyl ring substituted with a methylamino group and a propan-2-yl group.

Vorbereitungsmethoden

The synthesis of tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate involves several steps. One common method includes the reduction reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature. This is followed by a reduction reaction using sodium borohydride in an aprotic solvent at 20-30°C . This method is advantageous due to its high yield, lower cost, and minimal waste production, making it suitable for industrial production.

Analyse Chemischer Reaktionen

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C16H26N2O2

Molekulargewicht

278.39 g/mol

IUPAC-Name

tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H26N2O2/c1-12(2)18(15(19)20-16(3,4)5)11-13-9-7-8-10-14(13)17-6/h7-10,12,17H,11H2,1-6H3

InChI-Schlüssel

UZZQCXDREGGHHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC=CC=C1NC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.